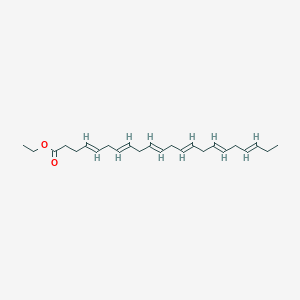

Ethyl 4,7,10,13,16,19-docosahexaenoate

Description

RN given refers to compound with specified unsaturation and no isomeric designation

Properties

CAS No. |

84494-72-4 |

|---|---|

Molecular Formula |

C24H36O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

ethyl docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3 |

InChI Key |

ITNKVODZACVXDS-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Synonyms |

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |

Origin of Product |

United States |

Nomenclature and Chemical Identity in Academic Literature

Ethyl docosa-4,7,10,13,16,19-hexaenoate is known by a variety of names in scientific publications, reflecting its chemical structure and origin. Its systematic IUPAC name is ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate. rsc.org This nomenclature precisely describes its structure as an ethyl ester of a 22-carbon chain fatty acid with six cis double bonds at specific positions.

In research and commercial contexts, it is frequently referred to by more common synonyms. These include DHA ethyl ester, docosahexaenoic acid ethyl ester, and ethyl docosahexaenoate. rsc.org The abbreviation "DHA-EE" is also widely used for brevity in scientific literature. nih.gov These various designations all point to the same molecule, a testament to its widespread use across different fields of study.

Below is an interactive data table detailing the various identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

| CAS Number | 81926-94-5 |

| Molecular Formula | C24H36O2 |

| Common Synonyms | DHA ethyl ester, Docosahexaenoic acid ethyl ester, Ethyl docosahexaenoate |

Significance As a Docosahexaenoic Acid Derivative in Biomedical Research

The primary significance of ethyl docosa-4,7,10,13,16,19-hexaenoate in biomedical research lies in its role as a stable and reliable precursor to docosahexaenoic acid (DHA). DHA is a crucial omega-3 polyunsaturated fatty acid (PUFA) that is a fundamental structural component of the brain, retina, and other tissues. wikipedia.org However, DHA in its free fatty acid form is susceptible to oxidation, which can compromise its biological activity and lead to the formation of reactive byproducts. nih.gov

To overcome this challenge, researchers utilize the ethyl ester form, which is more stable and less prone to degradation. nih.gov In a research setting, ethyl docosahexaenoate serves as a prodrug, a compound that is converted into an active drug within the body. nih.govmdpi.com Once ingested or administered, it is hydrolyzed by enzymes, releasing DHA which can then be incorporated into cell membranes and utilized in various physiological processes. nih.gov

This approach allows for the controlled delivery of DHA in experimental models, enabling scientists to investigate its effects on a wide range of biological functions and disease states. For instance, studies have used ethyl docosahexaenoate to explore the impact of DHA on neurological development, cognitive function, inflammatory processes, and cardiovascular health. nih.govnih.govnih.gov The use of the ethyl ester ensures that the observed effects can be directly attributed to the delivered DHA, providing a clearer understanding of its mechanisms of action.

Historical Perspective of Ethyl Docosa 4,7,10,13,16,19 Hexaenoate in Scientific Inquiry

Chemical Synthesis Approaches

Chemical synthesis offers precise control over molecular structure, enabling the creation of both the parent compound and its novel derivatives. These methods range from the complex total synthesis of the fatty acid backbone to specific modifications of the final molecule.

Total Synthesis Pathways

The de novo or total synthesis of docosahexaenoic acid (DHA), the precursor to its ethyl ester, is a complex endeavor that has been approached through various sophisticated chemical routes. While direct synthesis from simple starting materials is not the common industrial route due to the availability of DHA from natural sources, these pathways are of significant academic interest. One such approach involves a polyacetylene strategy using iterative copper-promoted coupling reactions followed by semihydrogenation to construct the all-cis polyene framework. For example, the total synthesis of a DHA-like methoxylated ether lipid was achieved in an 8.2% yield over an eight-step linear sequence, highlighting the complexity of building the C22 hexaene chain. gerli.com

In biological systems, DHA is synthesized from alpha-linolenic acid (ALA) through a series of desaturation and elongation reactions. nih.gov This aerobic pathway involves the sequential action of desaturase and elongase enzymes to introduce double bonds and extend the carbon chain. nih.gov Once DHA is obtained, either through extraction from natural sources or total synthesis, its conversion to Ethyl docosa-4,7,10,13,16,19-hexaenoate is a straightforward esterification reaction with ethanol (B145695), typically catalyzed by an acid.

Specific Chemical Derivatization Techniques

Ethyl docosa-4,7,10,13,16,19-hexaenoate serves as a starting material for various derivatives. These chemical modifications aim to enhance bioavailability, stability, or create new functionalities.

Quercetin-DHA Ester Synthesis: A notable example is the synthesis of a quercetin (B1663063) derivative by chemically modifying the flavonoid with DHA. This involves a Steglich coupling reaction between quercetin and DHA, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in a solvent like dry dichloromethane. google.com This process covalently links the antioxidant quercetin to the omega-3 fatty acid, creating a hybrid molecule with potentially synergistic biological activities. google.com

Monoacylglycerol Diacetate Synthesis: Monoacylglycerols (MAGs) derived from DHA can be further modified to create diacetates, also known as wholly acetylated monoglycerides (B3428702). The synthesis can be achieved by the direct acetylation of a monoglyceride using acetic anhydride. google.com This reaction converts the two free hydroxyl groups on the glycerol (B35011) backbone into acetyl groups. The resulting acetylated monoglycerides have applications as solvents, lubricants, and plasticizers. gerli.com

Enzymatic Synthesis and Biocatalytic Production

Enzymatic methods for producing Ethyl docosa-4,7,10,13,16,19-hexaenoate and its derivatives are gaining prominence due to their high specificity, mild reaction conditions, and sustainability. These biocatalytic processes often employ lipases, which can catalyze esterification, alcoholysis, and transesterification reactions.

Enzymatic Ethanolysis from Natural Sources (e.g., Algal Oil)

A primary route for the production of high-purity Ethyl docosa-4,7,10,13,16,19-hexaenoate is through the enzymatic ethanolysis of triglyceride-rich natural oils, such as algal oil. This method is preferred over chemical methods as it is milder and helps prevent the oxidation of the highly unsaturated DHA molecule. researchgate.net Researchers have developed efficient processes by screening for optimal lipases. For instance, one study identified Lipase (B570770) UM1 as a highly effective catalyst for producing the ethyl ester from algal oil, achieving an ethyl ester yield of 95.41%. researchgate.net Subsequent molecular distillation can further purify the product, reaching a DHA content of up to 80.11% in a final product containing 96.52% ethyl esters. researchgate.net

| Parameter | Optimal Condition | Reference |

| Enzyme | Lipase UM1 | researchgate.net |

| Substrate | Algal Oil | researchgate.net |

| Reactant | Ethanol | researchgate.net |

| Ethyl Ester Yield | 95.41% | researchgate.net |

| Final Purity (DHA-EE) | 80.11% | researchgate.net |

| Final Product Purity (Total Esters) | 96.52% | researchgate.net |

Table 1. Optimized Enzymatic Ethanolysis of Algal Oil

Selective Alcoholysis Using Immobilized Lipases (e.g., Rhizomucor miehei lipase)

Immobilized lipases are frequently used in biocatalysis to enhance enzyme stability, facilitate catalyst recovery, and enable continuous processing. Rhizomucor miehei lipase (RML) is one such enzyme that has been effectively used in lipid modifications. When immobilized, RML derivatives demonstrate high activity and regioselectivity under mild conditions. researchgate.net For example, in the transesterification of DHA ethyl ester with glycerol, an immobilized RML derivative synthesized sn-2 monoacylglyceride with a 98% yield in just 15 minutes at 37°C in a solvent-free system. researchgate.net This high efficiency at low temperatures is particularly advantageous for preserving the integrity of the heat-sensitive omega-3 fatty acid. researchgate.net Immobilization on hydrophobic supports has been shown to be an effective strategy for RML. researchgate.net

Transesterification Reactions for Specific Derivatives

Ethyl docosa-4,7,10,13,16,19-hexaenoate is a valuable substrate for enzymatic transesterification to produce structured lipids with specific properties.

sn-2 Docosahexaenoyl Monoacylglycerol: The synthesis of sn-2 docosahexaenoyl monoacylglycerol (2-DHA-MG) is of particular interest as this form is reported to have enhanced absorption in the intestine. researchgate.net This derivative can be synthesized via enzymatic transesterification of Ethyl docosa-4,7,10,13,16,19-hexaenoate with glycerol in a solvent-free system. researchgate.net Several lipases, including those from Rhizomucor miehei (RML), Alcaligenes sp. (QL), and Candida antarctica (CALB), have been tested for this reaction, with immobilized RML showing excellent results. researchgate.net

| Lipase Source | Support | Temperature (°C) | Reaction Time | Yield of sn-2 DHA-MG (%) | Reference |

| Rhizomucor miehei (RML) | Hydrophobic (SEPABEADS) | 37 | 0.25 h | 98 | researchgate.net |

| Candida antarctica (CALB) | Hydrophobic (SEPABEADS) | 37 | Not Specified | 90 | researchgate.net |

| Alcaligenes sp. (QL) | Hydrophobic (SEPABEADS) | 50 | Not Specified | 95 (initial) | researchgate.net |

Table 2. Enzymatic Synthesis of sn-2 DHA-Monoacylglycerol from DHA Ethyl Ester

Docosahexaenoic Acid Phospholipids (B1166683): Enzymatic methods are also employed to synthesize structured phospholipids containing DHA. For instance, 1,2-di-DHA-phosphatidylcholine can be produced through the direct esterification of glycerophosphocholine (GPC) with DHA in a solvent-free medium. hilarispublisher.com This reaction can be catalyzed by immobilized lipases and phospholipases. The synthesis is complex due to the low solubility of GPC in anhydrous media and the stability of the enzymes under these conditions. hilarispublisher.com However, successful synthesis has been achieved, yielding bioactive phospholipids that are considered effective carriers for delivering DHA to the brain. hilarispublisher.com

Production using Cholesterol Esterase

Cholesterol esterase (EC 3.1.1.13) is a lipolytic enzyme known for its ability to catalyze both the hydrolysis and synthesis of sterol esters. While the enzymatic production of ethyl docosa-4,7,10,13,16,19-hexaenoate is commonly achieved using various lipases, specific literature detailing its synthesis using cholesterol esterase is limited. However, research on cholesterol esterase from sources like Trichoderma sp. has demonstrated its capability to synthesize esters from cholesterol and various long-chain fatty acids. nih.gov

The enzyme facilitates the esterification of medium- and long-chain fatty acids to cholesterol but is ineffective with short-chain fatty acids. nih.gov A notable characteristic of this enzyme is its ability to achieve near-complete esterification, being largely independent of the water content in the reaction, which is a common limiting factor for other lipolytic enzymes. nih.gov Furthermore, the addition of n-hexane has been found to significantly enhance the esterification activity for saturated fatty acids. nih.gov While this research highlights the synthetic potential of cholesterol esterase for ester production, it focuses on the synthesis of cholesterol esters rather than the ethyl esters of docosahexaenoic acid (DHA). nih.gov

Table 1: Synthesis of Various Fatty Acid Cholesterol Esters using Cholesterol Esterase from Trichoderma sp. This table is based on research findings on the synthesis of cholesterol esters, not ethyl esters, to illustrate the synthetic capability of the enzyme.

| Fatty Acid Substrate | Chain Length | Esterification Activity |

| Caprylic acid | C8:0 | Low |

| Capric acid | C10:0 | Moderate |

| Lauric acid | C12:0 | High |

| Myristic acid | C14:0 | High |

| Palmitic acid | C16:0 | High |

| Stearic acid | C18:0 | High |

| Oleic acid | C18:1 | Very High |

Purification and Enrichment Strategies

Following the synthesis or initial extraction of ethyl docosa-4,7,10,13,16,19-hexaenoate from sources like fish or algal oil, several methods are employed to increase its purity and concentration. These strategies are crucial for removing other fatty acid ethyl esters, particularly eicosapentaenoic acid ethyl ester (EPA-EE), which has very similar physicochemical properties. mdpi.com

Urea (B33335) Complexation

Urea complexation, or urea adduction, is a widely used chemical method for enriching polyunsaturated fatty acids (PUFAs). solsone.no The principle lies in the ability of urea to form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the bulky, bent structure of PUFAs like ethyl docosahexaenoate prevents them from entering the urea crystal lattice. mdpi.com This leaves the PUFA-rich fraction in the liquid phase (non-urea complexing fraction), which can then be separated by filtration. mdpi.comsolsone.no The efficiency of this process depends on factors such as the urea-to-fatty acid ethyl ester ratio, crystallization temperature, and time. nih.gov This method is effective in completely removing saturated fatty acids like C14:0 and C16:0, although it is less effective against monounsaturated fatty acids. researchgate.net Combining urea complexation with other techniques, such as molecular distillation, can further enhance the final concentration of the target compound. researchgate.netresearchgate.net

Molecular Distillation

Molecular distillation is a physical separation technique that is particularly suitable for heat-sensitive compounds. The process separates molecules based on their different molecular weights. In the context of omega-3 fatty acid esters, it can be used to separate the lighter ethyl esters from heavier components. Research has shown that applying molecular distillation after enzymatic ethanolysis of algal oil can yield a final product with a docosahexaenoic acid content of up to 80.11% in the ethyl ester form. nih.gov This method is often integrated with other purification steps, such as urea complexation or chromatography, to achieve high-purity products. researchgate.netgoogle.com

Chromatographic Methods

Several chromatographic techniques are employed for the high-purity separation of ethyl docosa-4,7,10,13,16,19-hexaenoate.

Supercritical Fluid Chromatography (SFC): This method uses supercritical carbon dioxide (scCO₂) as a mobile phase, offering a green alternative to organic solvents. ajgreenchem.comnih.gov By operating at specific temperatures and pressures (e.g., 65°C and 145 bar), SFC with a reversed-phase stationary phase (like octadecyl silane) can effectively separate ethyl docosahexaenoate from other esters. dss.go.th This technique has been shown to produce concentrates with up to 95 wt% purity in a single step. dss.go.th The productivity of the process is influenced by the flow rate of the mobile phase and the loading amount. researchgate.net

Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): RP-MPLC is an efficient method for achieving high purity and capacity. A study utilizing an AQ-C18 column with a methanol-water mobile phase obtained an omega-3 fatty acid ethyl ester product with 90.34% purity and a recovery rate of 74.30%. nih.gov This technique demonstrates significant potential for industrial-scale manufacturing due to its enhanced production efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.gov

Silver-Ion Chromatography: This technique leverages the affinity of silver ions for the carbon-carbon double bonds present in unsaturated fatty acids. researchgate.net Ethyl docosahexaenoate, with its six double bonds, interacts strongly with the silver ions immobilized on a stationary phase (such as a porous membrane or silica (B1680970) gel). This allows for its separation from less unsaturated esters. By using this method, the purity of the compound can be improved to as high as 99 wt%. researchgate.net

Table 2: Comparison of Purification and Enrichment Strategies for Ethyl Docosa-4,7,10,13,16,19-hexaenoate

| Method | Principle | Starting Material | Key Conditions | Resulting Purity | Source(s) |

| Molecular Distillation | Separation by molecular weight | Ethyl esters from algal oil | - | 80.11% DHA Content | nih.gov |

| Urea Complexation | Crystalline complex formation with saturated/mono-unsaturated esters | Sardine oil ethyl esters | Urea/FAEE ratio: 2.38:1; Temp: 15°C; Time: 2.5 hr | 71.35% Concentration | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning in supercritical CO₂ | Transesterified tuna oil | Mobile Phase: scCO₂; Temp: 65°C; Pressure: 145 bar | Up to 95 wt% | dss.go.th |

| Reversed-Phase MPLC | Reversed-phase chromatography | Fish oil ethyl esters | Column: AQ-C18; Mobile Phase: Methanol (B129727)/Water (90:10) | 90.34% | nih.gov |

| Silver-Ion Chromatography | Reversible interaction with C=C double bonds | Bonito oil ethyl ester | Ag-ion-immobilized hollow-fiber membrane | 99 wt% | researchgate.net |

Hydrolysis and Release of Docosahexaenoic Acid

The initial and rate-limiting step in the bioavailability of DHA from ethyl docosa-4,7,10,13,16,19-hexaenoate is the enzymatic hydrolysis of the ester bond. This process liberates free docosahexaenoic acid and an ethanol moiety, allowing for the subsequent absorption and metabolism of the fatty acid.

In the lumen of the small intestine, pancreatic lipase is the primary enzyme responsible for the hydrolysis of ethyl docosa-4,7,10,13,16,19-hexaenoate. Research has shown that the rate of hydrolysis of ethyl esters of polyunsaturated fatty acids by pancreatic lipase can be slower compared to the hydrolysis of triglycerides. nih.gov Despite this, the enteral absorption of DHA from ethyl esters is comparable to that from glyceryl esters. nih.gov The enzymatic action of pancreatic lipase cleaves the ester linkage, releasing free DHA and ethanol. This step is essential as enterocytes, the absorptive cells of the small intestine, primarily take up free fatty acids.

Intracellular Re-esterification Pathways

Once absorbed into the enterocytes, free DHA must be "activated" before it can be incorporated into more complex lipids. This activation is catalyzed by acyl-CoA synthetases, which convert DHA into docosahexaenoyl-CoA. nih.gov This high-energy thioester is the substrate for various acyltransferases that mediate the re-esterification of DHA into phospholipids, triglycerides, and cholesterol esters.

Docosahexaenoic acid is a major component of membrane phospholipids, particularly in the brain and retina. wikipedia.org The incorporation of DHA into phospholipids can occur through two primary pathways: the de novo (Kennedy) pathway and the remodeling (Lands' cycle) pathway. nih.gov In the Kennedy pathway, docosahexaenoyl-CoA is esterified to glycerol-3-phosphate by acyltransferases. nih.gov In the Lands' cycle, a pre-existing phospholipid has its fatty acid at the sn-2 position removed by a phospholipase A2, and DHA-CoA is then inserted by a lysophospholipid acyltransferase (LPLAT). nih.gov

Following its activation to docosahexaenoyl-CoA, DHA can be incorporated into triglycerides, which serve as a major energy storage form of lipids. The synthesis of triglycerides primarily occurs via the glycerol-3-phosphate pathway. This involves the sequential acylation of glycerol-3-phosphate. The final step, the esterification of diacylglycerol to form triacylglycerol, is catalyzed by diacylglycerol acyltransferase (DGAT). wikipedia.orgaocs.org There are two major isoforms of this enzyme, DGAT1 and DGAT2. wikipedia.org Another pathway, the monoacylglycerol pathway, is also active in the intestine, where monoacylglycerol acyltransferase (MGAT) esterifies monoacylglycerols. nih.gov Research indicates that both EPA and DHA can lower triglyceride levels, in part by decreasing the hepatic synthesis and secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood. caringsunshine.com

Free cholesterol within cells can be esterified with fatty acids to form cholesterol esters, which are then stored in lipid droplets. This reaction is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.govplos.org Docosahexaenoyl-CoA can serve as a substrate for ACAT, leading to the formation of cholesteryl docosahexaenoate. This process is crucial for maintaining cellular cholesterol homeostasis. plos.org

Cellular Uptake and Incorporation into Lipid Pools

Following intestinal absorption and processing, DHA is transported in the circulation primarily within lipoproteins. It is then taken up by various tissues and incorporated into their respective lipid pools. Studies in murine models have shown that dietary supplementation with ethyl docosahexaenoate leads to its effective uptake by B cells, with a corresponding increase in the DHA content of these cells. nih.gov Research in rats has demonstrated that after administration, DHA is incorporated into the triglycerides and phospholipids of lymphatic chylomicrons, which are then transported to various tissues. mdpi.com The form in which DHA is delivered (ethyl ester, triglyceride, or monoglyceride) can influence the efficiency of its incorporation into these lipid fractions. mdpi.comnih.gov

Data Tables

Table 1: Lymphatic Distribution of Docosahexaenoic Acid (DHA) from Different Formulations in Rats

This table presents the proportion and concentration of DHA in the triglyceride and phospholipid fractions of lymph collected over 6 hours following the administration of different DHA-rich formulas to rats. Data is adapted from an in vivo study on the absorption and lymphatic bioavailability of DHA. mdpi.com

| DHA Formulation | DHA in Lymph Triglycerides (% of Total Fatty Acids) | DHA Concentration in Lymph Triglycerides (µg/µL) | DHA in Lymph Phospholipids (% of Total Fatty Acids) | DHA Concentration in Lymph Phospholipids (ng/µL) |

| Ethyl Ester (EE) | ~27% | 2.3 - 3.5 | Not specified | 45 |

| Triglyceride (TG) | ~45% | 2.3 - 3.5 | Not specified | 68 |

| Monoglyceride (MG) | ~49% | 2.3 - 3.5 | Not specified | 124 |

| Emulsified TG | ~43% | 2.3 - 3.5 | Not specified | 109 |

| TG + Phospholipids | ~27% | 2.3 - 3.5 | Not specified | 55 |

Table 2: B-Cell Fatty Acid Composition After Dietary Supplementation with Ethyl-DHA in Mice

This table shows the changes in the percentage of key fatty acids in B-cells of mice fed a high-fat diet supplemented with ethyl docosahexaenoate (HF-DHA) compared to a control high-fat diet. The data highlights the effective uptake and incorporation of DHA at the expense of n-6 polyunsaturated fatty acids. nih.gov

| Fatty Acid | Control High-Fat Diet (% of Total Fatty Acids) | High-Fat Diet + Ethyl-DHA (% of Total Fatty Acids) | Percentage Change |

| Docosahexaenoic Acid (DHA) | Not specified | 19.1% | Increase |

| Eicosapentaenoic Acid (EPA) | Not specified | 4.6% | Increase |

| Arachidonic Acid (AA) | Not specified | Decreased by 43% from baseline | -43% |

| Total n-3 PUFAs | Not specified | Increased by 166% | +166% |

| Total n-6 PUFAs | Not specified | Decreased by 27% | -27% |

Cellular and Molecular Mechanisms of Action of Ethyl Docosa 4,7,10,13,16,19 Hexaenoate and Its Metabolites

Modulation of Cellular Membrane Structure and Dynamics

The incorporation of DHA into cellular membranes significantly alters their physical properties, which in turn affects the function of membrane-associated proteins and signaling pathways.

Impact on Lipid Microdomains and Rafts

DHA's unique molecular structure plays a critical role in modifying the organization of plasma membrane signaling platforms known as lipid rafts, which are microdomains enriched in sphingomyelin and cholesterol. Due to its high degree of unsaturation, the DHA acyl chain is sterically incompatible with cholesterol. nih.govnih.gov This poor affinity for cholesterol provides a lipid-driven mechanism for altering the lateral organization of the membrane, promoting the separation of cholesterol-rich microdomains from the surrounding disordered phase. nih.govtandfonline.com

Research across various model systems provides compelling evidence that DHA acyl chains, when esterified in phospholipids (B1166683) like phosphatidylcholine, can tune the size and stability of lipid rafts. nih.govnih.gov Studies using coarse-grained molecular dynamics simulations and solid-state NMR have shown that DHA-containing phospholipids enhance segregation into domains more effectively than monounsaturated phospholipids. nih.gov This alteration in the size, stability, and distribution of cell surface lipid microdomains can change the dynamic partitioning of signaling proteins, thereby disrupting signal transduction events crucial for cellular processes. nih.gov The incorporation of dietary polyunsaturated fatty acids like DHA into both raft and non-raft domains has been observed in numerous cell types. nih.gov This restructuring of lateral microdomains on the cell surface is a fundamental mechanism by which DHA exerts its biological effects. researchgate.net

Conformational Flexibility and Lipid Packing within Bilayers

The presence of DHA within the phospholipid bilayer has a profound impact on the membrane's physical characteristics, including its fluidity, thickness, and packing. The multiple double bonds in the DHA molecule result in an unusual shape that significantly disrupts the orderly packing of lipid acyl chains. tandfonline.com This disruption leads to membranes that are thinner, more fluid, and more dynamic. tandfonline.comtriglycerideforum.org

Compared to the more common oleic acid, DHA is much more effective at altering membrane structure. tandfonline.com Small-angle X-ray scattering (SAXS) analysis has revealed that membranes containing DHA are thinner than those with eicosapentaenoic acid (EPA), a related omega-3 fatty acid, due to an increase in trans-gauche isomerizations within the phospholipid acyl chains. triglycerideforum.org This effect on membrane thinning and the increased area per lipid reduces the energy required for the membrane to bend and deform. nih.gov Consequently, DHA-rich membranes exist in a more liquid-disordered state. tandfonline.com This "fluidizing" effect promotes the formation of distinct lipid microdomains, including DHA-rich, highly disordered non-raft phases, alongside cholesterol-rich domains. nih.gov

Regulation of Gene Expression and Transcriptional Control

Beyond its structural role in membranes, DHA and its metabolites are potent regulators of gene expression, influencing a wide array of cellular functions from metabolism to immunity.

Influence on Lipid and Cholesterol Metabolism Genes

DHA has been shown to significantly modulate the expression of genes involved in the synthesis and metabolism of lipids and cholesterol. Single-cell RNA sequencing analysis of macrophages treated with DHA revealed the inhibition of several key genes in the cholesterol synthesis pathway that were induced by lipopolysaccharide (LPS). frontiersin.orgfrontiersin.org This includes the downregulation of genes such as Scd1, Scd2, Pmvk, Cyp51, Hmgcs1, and Fdps. frontiersin.org The suppression of these genes suggests a mechanism for interfering with inflammatory signaling pathways that are linked to cholesterol metabolism. frontiersin.orgfrontiersin.org

Further studies have confirmed that DHA treatment can inhibit the expression of various lipogenic genes. In HER2-overexpressing breast cancer cells, DHA inhibited genes involved in fatty acid uptake (Cd36), transport, and storage. nih.gov The regulation of stearoyl-CoA desaturase (SCD) genes by polyunsaturated fatty acids is a critical control point in lipogenesis. gsartor.org Enzymatic studies have also shown that DHA's cholesterol-lowering effect is mediated by regulating the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov

| Gene Target | Effect of DHA | Biological Pathway | Reference |

|---|---|---|---|

| Scd1, Scd2 | Downregulation | Fatty Acid Desaturation / Lipogenesis | frontiersin.org |

| Pmvk, Cyp51, Hmgcs1, Fdps | Downregulation | Cholesterol Synthesis | frontiersin.org |

| Cd36 | Downregulation | Fatty Acid Uptake | nih.gov |

| Hmgcr (HMG-CoA Reductase) | Inhibition of Activity | Cholesterol Synthesis (Rate-limiting step) | nih.gov |

Effects on Antioxidant Response Genes

DHA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.gov This pathway is a primary cellular defense mechanism against oxidative stress. Upon activation by DHA, the transcription factor Nrf2 translocates into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of numerous target genes. nih.govmdpi.com

This activation leads to the increased expression of a suite of antioxidant and cytoprotective enzymes, which are considered phase 2 genes. mdpi.com Key among these are heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). nih.govmdpi.commdpi.com Studies in human mammary epithelial cells and primary cortical neurons have demonstrated that DHA treatment leads to a dose-dependent increase in Nrf2 transcriptional activity and the subsequent upregulation of HO-1 and NQO1 protein expression. nih.govmdpi.com Silencing the Nrf2 gene via siRNA abolishes this DHA-induced expression, confirming the central role of Nrf2 in this process. nih.govmdpi.com The mechanism may involve DHA-derived radicals interacting directly with Keap1, the protein that sequesters Nrf2 in the cytoplasm, leading to Nrf2's release and nuclear translocation. nih.gov

| Gene Target | Effect of DHA | Associated Pathway | Reference |

|---|---|---|---|

| Nrf2 | Activation / Nuclear Translocation | Master regulator of antioxidant response | nih.govmdpi.com |

| HO-1 (Heme oxygenase-1) | Upregulation | Antioxidant / Cytoprotective | mdpi.commdpi.com |

| NQO1 (NAD(P)H:quinone oxidoreductase) | Upregulation | Antioxidant / Detoxification | nih.govmdpi.com |

Modulation of Immune-Related Gene Expression

DHA exerts potent anti-inflammatory effects by modulating the expression of genes that code for cytokines and inflammatory mediators. A significant mechanism is the attenuation of adhesion molecule expression on endothelial cells, which is a critical step in the inflammatory cascade. Research has shown that DHA dose-dependently reduces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on human endothelial cells stimulated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). ahajournals.orgnih.govnih.gov This effect is selective, as DHA does not significantly affect the expression of other adhesion molecules like ICAM-1 or E-selectin under the same conditions. ahajournals.org

The reduction in VCAM-1 expression appears to occur at the transcriptional level. ahajournals.org DHA has been found to inhibit the TNF-α-induced activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the VCAM-1 gene. ahajournals.orgnih.gov In macrophages, DHA has been shown to suppress the LPS-induced upregulation of proinflammatory cytokine genes, including Tnf (TNF-α) and various interleukins. frontiersin.org While the prompt mentions IL-10 and IL-8, the available research strongly highlights DHA's impact on TNF-α and IL-6. frontiersin.orgmdpi.com This modulation of immune-related gene expression underlies many of the beneficial health effects attributed to this omega-3 fatty acid.

| Gene/Protein Target | Effect of DHA | Biological Function | Reference |

|---|---|---|---|

| VCAM-1 | Downregulation/Attenuation of expression | Cellular adhesion in inflammation | ahajournals.orgnih.govnih.gov |

| TNF-α | Suppression of gene expression | Pro-inflammatory cytokine | frontiersin.org |

| NF-κB | Inhibition of activation/translocation | Transcription factor for inflammatory genes | ahajournals.orgnih.gov |

| IL-6 | Reduction of levels | Pro-inflammatory cytokine | mdpi.com |

Impact on Genes Related to Synaptic Plasticity, Neurogenesis, and Brain Function

Docosahexaenoic acid (DHA) is a critical modulator of gene expression within the central nervous system, directly influencing the molecular underpinnings of synaptic function and neuronal development. nih.govnih.gov As the most prevalent omega-3 polyunsaturated fatty acid (PUFA) in the brain, it is integral to the structure of neuronal cell membranes and is deeply involved in neurogenesis, neurotransmission, and the promotion of cell survival. nih.govmdpi.com

| Gene/Protein Target | Observed Effect of DHA | Functional Implication | Source |

|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased mRNA expression | Promotes neuronal survival, differentiation, and synaptic plasticity | ocl-journal.org |

| Tropomyosin receptor kinase B (TrkB) | Increased mRNA expression | Serves as the primary receptor for BDNF, mediating its effects | ocl-journal.org |

| cAMP-response element binding protein (CREB) | Increased mRNA expression and activation (pCREB) | Regulates transcription of genes involved in synaptic plasticity and memory | ocl-journal.org |

| Synaptic Proteins | Increased expression | Enhances synaptogenesis and synaptic transmission | nih.gov |

Alteration of Intracellular Signaling Pathways

Protein Kinase C (PKC) Isoform Translocation and Signaling

The influence of DHA on the Protein Kinase C (PKC) family of enzymes is complex, with effects varying based on the specific isoform, cell type, and cellular context. nih.gov PKC isoforms are critical signaling molecules that regulate a multitude of cellular processes, and their activation often involves translocation from the cytosol to cellular membranes. nih.govrupress.orgsemanticscholar.org

Some research indicates that DHA can facilitate the translocation and activation of certain PKC isoforms. In neuronal cells, DHA enhances the synthesis of phosphatidylserine (PS), a key membrane phospholipid. This enrichment of PS in the membrane facilitates the translocation and subsequent activation of kinases, including specific PKC isoforms, which promotes neuronal survival. mdpi.com Studies in monocytic leukemia cells have shown that DHA can directly activate PKCγ and PKCδ isoforms. nih.govuni.lu

Conversely, other studies have demonstrated an inhibitory role for DHA. In cardiomyocytes, for instance, DHA was found to have no effect on basal PKCα translocation but effectively prevented its activation and translocation to the membrane when stimulated by the hypertrophic agent phenylephrine. nih.govbohrium.com This suggests that in some contexts, DHA acts not as a direct activator but as a modulator that prevents pathological signaling through PKC. The literature presents conflicting reports, with some studies showing activation and others showing inhibition of PKC activity and translocation, highlighting the context-dependent nature of DHA's interaction with this signaling pathway. nih.gov

Toll-like Receptor 4 (TLR4) Mobility

DHA significantly modulates innate immune signaling by altering the spatial organization and mobility of Toll-like Receptor 4 (TLR4) within the plasma membrane. TLR4 activation is a key event in the inflammatory response to pathogens and sterile insults, and it is critically dependent on the receptor's translocation into specialized membrane microdomains known as lipid rafts. nih.govusda.govfigshare.com

Research has consistently shown that DHA inhibits the recruitment of TLR4 into lipid rafts that is induced by inflammatory stimuli like lipopolysaccharide (LPS) or saturated fatty acids. nih.govusda.govnih.gov By incorporating into the cell membrane, DHA alters the local lipid environment, making it less favorable for the aggregation and dimerization of TLR4, which are prerequisite steps for signal initiation. nih.govbohrium.com This disruption of TLR4's movement into lipid rafts prevents the subsequent recruitment of downstream adaptor proteins such as MyD88 and TRIF, thereby attenuating the inflammatory cascade. nih.govusda.gov This mechanism, which involves altering the biophysical properties of the membrane to restrict receptor mobility, may explain DHA's broad inhibitory effects on multiple TLRs. nih.gov

Nuclear Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptors, Sterol Regulatory Element-Binding Protein 1c, Carbohydrate-Responsive Element-Binding Protein)

DHA and its metabolites function as signaling molecules that directly bind to and activate a class of intracellular transcription factors known as nuclear receptors. This interaction is a key mechanism by which DHA regulates the expression of a vast network of genes involved in lipid metabolism, inflammation, and cellular homeostasis.

DHA has been identified as a natural, endogenous ligand for the Retinoid X Receptor (RXR), a central player in nuclear receptor signaling that forms heterodimers with many other receptors. nih.govnih.gov It acts as a preferential ligand for heterodimers such as Peroxisome Proliferator-Activated Receptor alpha (PPARα)-RXR and PPARγ-RXR. ocl-journal.org Activation of PPARs by DHA leads to the regulation of genes involved in fatty acid oxidation and has potent anti-inflammatory effects.

In addition to the PPAR/RXR axis, DHA also influences the activity of other key metabolic transcription factors, including Sterol Regulatory Element-Binding Protein (SREBP) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which are critical for the control of lipid and carbohydrate metabolism. nih.gov

| Nuclear Receptor/Transcription Factor | Role of DHA | Primary Downstream Effect | Source |

|---|---|---|---|

| Retinoid X Receptor (RXR) | Direct endogenous ligand | Forms active heterodimers with other nuclear receptors | nih.govnih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Preferential ligand for PPAR-RXR heterodimers | Regulates lipid metabolism and inflammation | nih.govocl-journal.org |

| Sterol Regulatory Element-Binding Protein (SREBP) | Modulates activity | Controls cholesterol and fatty acid synthesis | nih.gov |

| Carbohydrate-Responsive Element-Binding Protein (ChREBP) | Modulates activity | Regulates glucose metabolism and lipogenesis | nih.gov |

Suppression of NF-κB Pathway

A central mechanism for the anti-inflammatory effects of DHA is its potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govaacrjournals.org NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. nih.govaacrjournals.org

DHA intervenes in this pathway at several key points. It has been shown to inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm in an inactive state. nih.govnih.gov By stabilizing IκB, DHA effectively prevents the translocation of the active NF-κB p65 subunit into the nucleus. nih.govaacrjournals.orgplos.org This cytoplasmic sequestration blocks NF-κB from binding to the promoters of its target genes, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS. nih.gov

The suppression of NF-κB by DHA can be mediated through several upstream mechanisms, including the activation of the G-protein coupled receptor FFAR4 (also known as GPR120) and through a cross-talk mechanism with the Nrf2 antioxidant pathway. nih.govplos.orgresearchgate.net

Impact on Cellular Redox Homeostasis

DHA plays a significant role in maintaining cellular redox homeostasis, which is the critical balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. nih.govmdpi.com While its high degree of unsaturation makes it susceptible to oxidation, DHA paradoxically enhances the cell's antioxidant capacity through the transcriptional regulation of protective enzymes. nih.gov

DHA has been shown to decrease both cellular and mitochondrial ROS levels while increasing the total antioxidant capacity of cells. researchgate.netacs.orgnih.gov A primary mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that orchestrates the antioxidant response. nih.govnih.gov Activation of Nrf2 by DHA leads to the upregulated expression of a suite of antioxidant and detoxifying enzymes, including:

Superoxide (B77818) dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These are major enzymes that neutralize harmful ROS. acs.org

Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1): These are phase II detoxifying enzymes with potent cytoprotective effects. nih.gov

By bolstering these endogenous antioxidant defenses, DHA helps to protect cellular components from oxidative damage, a process implicated in aging and a wide range of pathologies. nih.govnih.gov

Role in Oxidative Stress Response

Docosahexaenoic acid (DHA), the active metabolite of Ethyl docosa-4,7,10,13,16,19-hexaenoate, exhibits a significant role in the cellular response to oxidative stress. While its high degree of unsaturation makes it susceptible to oxidation, studies have shown that DHA can also bolster the cell's antioxidant defenses. nih.gov

In HepG2 cells, treatment with 100 μM DHA resulted in a notable decrease in both cellular and mitochondrial reactive oxygen species (ROS) levels, with reductions of 24.8% and 44.9% respectively. nih.govacs.orgresearchgate.net This was accompanied by an increase in the total antioxidant capacity of the cells. nih.govacs.orgresearchgate.net Furthermore, DHA has been shown to increase the activities and gene expression of major antioxidant enzymes by at least 35% and 40%, respectively. nih.govacs.orgresearchgate.net

In a study on PC12 cells, pretreatment with DHA protected the cells from hydrogen peroxide (H₂O₂)-induced oxidative damage by reducing intracellular ROS levels and increasing the levels of enzymatic antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govspandidos-publications.com DHA also augmented the levels of non-enzymatic antioxidants like reduced glutathione (GSH) and ascorbic acid. nih.govspandidos-publications.com

The mechanism behind these antioxidant effects is partly attributed to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmolbiolcell.orgnih.govnih.gov DHA has been shown to upregulate the expression of Nrf2 and its downstream target, heme-oxygenase-1 (HO-1), which are key components of the cellular antioxidant response. nih.govspandidos-publications.comresearchgate.net This activation of the Nrf2 pathway helps to maintain redox balance and protect cells from oxidative stress-induced damage. molbiolcell.orgnih.govnih.gov

Table 1: Effect of DHA on Oxidative Stress Markers

| Cell Line | Treatment | Effect on ROS | Effect on Antioxidant Enzymes | Key Pathway Involved | Citation |

|---|---|---|---|---|---|

| HepG2 | 100 μM DHA | Decreased cellular and mitochondrial ROS | Increased activity and gene expression | - | nih.govacs.orgresearchgate.net |

| PC12 | DHA pretreatment | Reduced H₂O₂-induced ROS | Increased SOD and GSH-Px | Nrf2/HO-1 | nih.govspandidos-publications.com |

Generation of Electrophilic Derivatives with Anti-Inflammatory Signaling

DHA and its metabolites can be converted into electrophilic derivatives that possess potent anti-inflammatory properties. In activated human macrophages, cyclooxygenase-2 (COX-2) catalyzes the formation of electrophilic α,β-unsaturated ketone derivatives of DHA. plos.org These derivatives are powerful signaling mediators that can suppress pro-inflammatory pathways. plos.org

One of the key mechanisms of their anti-inflammatory action is the activation of the Nrf2-dependent phase 2 gene expression, which helps to resolve inflammation. plos.orgnih.govresearchgate.netelsevierpure.com These electrophilic metabolites can also suppress the pro-inflammatory NF-κB signaling pathway. plos.orgnih.govresearchgate.netelsevierpure.com The generation of these anti-inflammatory lipid mediators from DHA provides a mechanism by which this fatty acid can help to control inflammatory responses. nih.gov

Effects on Cellular Proliferation and Apoptosis

DHA, the primary metabolite of Ethyl docosa-4,7,10,13,16,19-hexaenoate, has been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

Numerous studies have demonstrated the ability of DHA to inhibit the proliferation of colon cancer cells. nutraingredients.comnih.govaacrjournals.org In a study using human colon carcinoma COLO 205 cells, a diet containing DHA resulted in a 93% inhibition of tumor growth in a mouse model. nih.gov In vitro, DHA has been shown to inhibit the growth of COLO 205 cells by 81%. nih.gov

The growth-inhibitory effects of DHA on colon cancer cells appear to be mediated through both p53-dependent and p53-independent pathways. nih.govaacrjournals.orgaacrjournals.org In colon cancer cells with wild-type p53, DHA's growth inhibition is at least partially dependent on p53. aacrjournals.orgaacrjournals.org However, DHA also effectively inhibits the growth of colon cancer cells with mutated p53, indicating the involvement of other mechanisms. nih.govaacrjournals.org

DHA is a potent inducer of apoptosis in various cancer cell lines, including colon cancer cells. mdpi.comnih.govtandfonline.commdpi.comresearchgate.net The induction of apoptosis by DHA is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the cancer cells. mdpi.complos.org This increase in oxidative stress can lead to DNA damage and the activation of apoptotic signaling pathways. mdpi.com

In human colorectal cancer cells HCT-116 and HCT-8, DHA treatment triggered apoptosis through an autocrine tumor necrosis factor α (TNFα)-dependent mechanism. nih.gov DHA treatment led to an increase in TNFα mRNA by down-regulating microRNA-21 (miR-21) expression. nih.gov Furthermore, DHA can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases. tandfonline.complos.org

Table 2: Effects of DHA on Colon Cancer Cells

| Cell Line | Effect | Mechanism | Citation |

|---|---|---|---|

| COLO 205 (wild-type p53) | Growth inhibition, Apoptosis induction | p53-dependent pathway | nih.govaacrjournals.orgaacrjournals.org |

| WiDr (mutant p53) | Growth inhibition | p53-independent pathway, Inhibition of MAPK signaling | nih.govaacrjournals.org |

| HCT-116, HCT-8 | Apoptosis induction | Autocrine TNFα-dependent manner | nih.gov |

Interactions with Other Biological Molecules and Lipids

The biological effects of DHA and its metabolites can be influenced by their interactions with other molecules within the cellular environment.

A significant synergistic effect has been observed between DHA and butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber in the colon. nih.govnih.govaacrjournals.org Butyrate is known to induce apoptosis in colonocytes, and this effect is enhanced by the presence of DHA. nih.govnih.govaacrjournals.orgmdpi.com

The combination of DHA and butyrate promotes apoptosis in colon cancer cells by increasing mitochondrial calcium (Ca²⁺) accumulation. nih.govnih.govaacrjournals.org This leads to the activation of an intrinsic, mitochondrial-dependent apoptotic pathway that is independent of p53 status. nih.govnih.gov This synergistic action highlights the potential for dietary components to work together to influence cellular health and disease processes in the colon.

Interaction with Zinc

The cellular and molecular interactions between ethyl docosa-4,7,10,13,16,19-hexaenoate and zinc are primarily understood through the actions of its principal active metabolite, docosahexaenoic acid (DHA). Following administration, ethyl docosa-4,7,10,13,16,19-hexaenoate is metabolized to DHA, which then exerts a range of effects on zinc homeostasis and zinc-dependent cellular processes. Research, particularly in neuronal cells, has illuminated a significant and often opposing relationship between DHA and zinc, impacting zinc transporter expression, intracellular zinc concentrations, and epigenetic mechanisms.

Studies have demonstrated that DHA can modulate the expression of zinc transporters, which are crucial for maintaining cellular zinc homeostasis. For instance, in human neuronal cells, DHA has been shown to reduce the expression of the zinc transporter ZnT3. nih.govresearchgate.net This transporter is responsible for the influx of zinc into synaptic vesicles in neurons. By downregulating ZnT3, DHA effectively lowers the accumulation of zinc within these vesicles, a mechanism that is proposed to be neuroprotective, as excessive synaptic zinc is linked to neuronal cell death and neurodegenerative conditions. nih.govresearchgate.net

Furthermore, DHA has been shown to counteract the detrimental effects of zinc on cellular energy metabolism. Chronic exposure to high levels of zinc can impair cellular bioenergetics by disrupting ATP turnover, which can lead to apoptosis. nih.gov However, studies have revealed that DHA can restore these zinc-mediated disruptions in cellular oxygen consumption and ATP turnover, suggesting a protective role for DHA against zinc-induced cellular stress. nih.gov

The interaction between DHA and zinc also extends to the epigenetic level, with the two substances often exerting opposing effects on histone modifications. In human neuronal cells, treatment with DHA has been associated with an increase in the acetylation of histone H3 and an upregulation of the anti-apoptotic marker Bcl-2. nih.gov Conversely, increased zinc concentrations have been shown to promote the deacetylation, methylation, and phosphorylation of histone H3, while reducing the levels of Bcl-2 and increasing the apoptotic marker caspase-3. nih.gov These findings suggest that DHA and zinc can have contrary influences on gene expression and cell survival pathways through epigenetic modifications.

In the context of DHA biosynthesis, a C2H2 zinc finger protein known as LipR has been identified as a transcriptional repressor in the marine microalga Schizochytrium sp. nih.govnih.gov Zinc finger proteins are a class of proteins that require zinc ions for their structural integrity and are involved in DNA binding and transcriptional regulation. The identification of LipR as a repressor of genes involved in DHA synthesis suggests an intricate feedback mechanism where zinc-dependent transcription factors may regulate the production of fatty acids that, in turn, influence cellular zinc homeostasis. nih.govnih.gov

The table below summarizes key research findings on the interaction between DHA, the active metabolite of ethyl docosa-4,7,10,13,16,19-hexaenoate, and zinc.

| Parameter | Effect of DHA | Effect of Zinc | Cell Type/Organism | Reference |

|---|---|---|---|---|

| ZnT3 Transporter Expression | Reduced mRNA and protein levels | Not specified | Human M17 Neuronal Cells | nih.govresearchgate.net |

| Cellular Zinc Uptake | Decreased by up to 65% | Not applicable | Human M17 Neuronal Cells | researchgate.net |

| Cellular Bioenergetics (ATP Turnover) | Restores zinc-induced impairment | Impaired | Neuronal Cells | nih.gov |

| Histone H3 Acetylation | Increased | Decreased | Human M17 Neuronal Cells | nih.gov |

| Histone H3 Deacetylation, Methylation, and Phosphorylation | Decreased | Increased | Human M17 Neuronal Cells | nih.gov |

| Apoptotic Markers (Caspase-3) | Decreased | Increased | Human M17 Neuronal Cells | nih.gov |

| Anti-Apoptotic Markers (Bcl-2) | Increased | Decreased | Human M17 Neuronal Cells | nih.gov |

| DHA Biosynthesis (via LipR) | Repressed by this zinc finger protein | Required for LipR structure | Schizochytrium sp. | nih.govnih.gov |

Research Methodologies and Analytical Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Ethyl docosa-4,7,10,13,16,19-hexaenoate from complex mixtures. Different chromatographic methods are utilized depending on the analytical goal, from assessing purity to monitoring chemical reactions.

Gas Chromatography, particularly with Flame Ionization Detection (GC-FID), is a primary method for determining the purity and fatty acid composition of Ethyl docosa-4,7,10,13,16,19-hexaenoate. For accurate analysis, the ethyl esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs), which allows for a broader profiling of all fatty acids present in a sample. However, direct analysis of the ethyl ester is also common.

Key parameters for the GC analysis include the type of capillary column, temperature programming of the oven, and the carrier gas. High-polarity capillary columns are often employed for the separation of these long-chain polyunsaturated fatty acids. A collaborative study on the analysis of fish oil ethyl esters utilized a flexible fused silica (B1680970) capillary GC column coated with a bonded polyglycol. nih.gov

Table 1: Illustrative GC-FID Conditions for Ethyl Docosahexaenoate Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | High-polarity capillary column (e.g., DB-23, SH-Wax, HP-88) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial hold at a set temperature, followed by a gradual increase to a final temperature. |

| Detector Temperature | 270-300 °C |

| Sample Preparation | Direct injection or transesterification to FAMEs |

A simple and reliable method using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) as a catalyst for transesterification followed by GC-FID analysis has been developed to detect and measure ethyl docosahexaenoate in fish oils. nih.gov This technique demonstrates good accuracy and precision, with recoveries between 90.8% and 95.2%. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analytical assessment of Ethyl docosa-4,7,10,13,16,19-hexaenoate. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating fatty acid ethyl esters.

In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the purification of omega-3 fatty acid ethyl esters, a mobile phase of methanol (B129727) and water is often employed. nih.gov The purity of the compound is frequently reported as ≥99% as determined by HPLC. researchgate.net

Semi-preparative HPLC can be used for isolating high-purity Ethyl docosa-4,7,10,13,16,19-hexaenoate. researchgate.net Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for both qualitative and quantitative analysis of this compound in complex biological matrices. medchemexpress.com

Table 2: Example of RP-HPLC Parameters for Ethyl Docosahexaenoate Purification

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Mobile Phase | Methanol/Water gradient |

| Detector | UV (at 210 nm) |

| Application | Purification and purity assessment |

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of chemical reactions, such as the synthesis or modification of Ethyl docosa-4,7,10,13,16,19-hexaenoate. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. This technique was instrumental in observing the synthesis of fatty acid ethyl esters (FAEEs) in metabolically engineered Escherichia coli. scripps.edu The lipid profile of the cells, including the newly synthesized FAEEs, could be clearly distinguished from other cellular lipids. scripps.edu

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl docosa-4,7,10,13,16,19-hexaenoate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the ethyl ester group and the specific arrangement of the six double bonds in the docosahexaenoyl chain.

¹H NMR spectroscopy can be used to monitor the oxidation of ethyl docosahexaenoate. The appearance of signals in the 8.0–10.5 ppm region of the ¹H NMR spectrum is correlated with the formation of primary oxidation products. researchgate.net In fresh, unoxidized samples, this region of the spectrum is typically clear. researchgate.net The complex olefinic region of the ¹H NMR spectrum provides detailed information about the cis-double bonds, while the signals corresponding to the ethyl group (a quartet and a triplet) confirm the ester structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester group and the sp²-hybridized carbons of the double bonds.

Advanced Lipidomics Approaches for Fatty Acid Metabolite Profiling

Lipidomics, the large-scale study of lipids in biological systems, employs advanced analytical techniques, primarily mass spectrometry (MS), to profile the metabolites of Ethyl docosa-4,7,10,13,16,19-hexaenoate. These approaches are critical for understanding how the compound is metabolized and what bioactive molecules are formed.

Mass spectrometry-based lipidomics can be performed using various platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and direct infusion-MS. nih.gov LC-MS is particularly well-suited for the analysis of less volatile lipids like fatty acid ethyl esters and their downstream metabolites. nih.gov These techniques allow for both untargeted profiling, which aims to detect as many lipid species as possible, and targeted analysis, which focuses on specific known metabolites.

Techniques for Assessing Cellular and Molecular Effects

A variety of in vitro assays are used to investigate the biological activities of Ethyl docosa-4,7,10,13,16,19-hexaenoate at the cellular and molecular level. These techniques help to elucidate the mechanisms through which this compound exerts its effects.

Chemosensitivity Assays: To evaluate potential cytotoxic activity, human cancer cell lines can be treated with the compound, and cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov

Analysis of Apoptosis: The induction of apoptosis can be assessed by measuring the disruption of the mitochondrial membrane potential using fluorescent dyes like JC-1. nih.gov

Cytokine Production Assays: The immunomodulatory effects can be studied by treating immune cells, such as B-cells, with the compound and then stimulating them with an agent like lipopolysaccharide (LPS). The production of cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is then quantified using Enzyme-Linked Immunosorbent Assays (ELISA). nih.gov

Membrane Fluidity and Microdomain Analysis: The influence of the compound on cell membrane properties can be investigated using techniques like two-photon microscopy to assess the formation of ordered microdomains within the cell membrane. nih.gov

Enzyme Activity Assays: Spectrophotometric assays can be used to screen for the selectivity of enzymes, such as lipases, towards the hydrolysis of Ethyl docosa-4,7,10,13,16,19-hexaenoate compared to other fatty acid esters.

Gene Expression Profiling (e.g., Microarray, RNA Sequencing)

Gene expression profiling is a fundamental tool for understanding the molecular effects of Ethyl docosa-4,7,10,13,16,19-hexaenoate. Techniques such as microarray analysis and RNA sequencing (RNA-Seq) allow researchers to assess changes in the expression of thousands of genes simultaneously following cellular exposure to the compound.

In studies involving related omega-3 fatty acid ethyl esters, researchers have utilized these methods to reveal significant alterations in gene expression. For instance, microarray analysis of THP-1 macrophages treated with DHA showed differential regulation of genes involved in key cellular processes, including cell cycle regulation, apoptosis, and immune responses. mdpi.com Similarly, studies on blood mononuclear leukocytes from patients supplemented with a DHA-rich preparation identified changes in the expression of genes associated with inflammation and neurodegeneration using gene arrays. researchgate.netplos.org

A common workflow for these studies involves treating cells with the compound, followed by the isolation of total RNA. This RNA is then used to prepare labeled complementary RNA (cRNA) for hybridization to a microarray chip or for library preparation for RNA-Seq. The resulting data is analyzed to identify genes that are significantly up- or down-regulated in response to the treatment. For example, in a study on murine B-cells, the relative gene expression of various inflammatory cytokines in adipose tissue was analyzed after dietary intervention with EPA and DHA ethyl esters. nih.gov Real-time polymerase chain reaction (RT-PCR) is often used to validate the findings from these high-throughput methods for specific genes of interest. researchgate.net

The table below summarizes findings from a study on the differential effects of EPA and DHA on gene expression in Jurkat T cells, which provides insight into the types of genes that could be affected by Ethyl docosa-4,7,10,13,16,19-hexaenoate. nih.gov

| Gene Cluster | Effect of DHA |

| Cytokines and Receptors | Modulated |

| Signal Transduction | Modulated |

| Transcription Factors | Modulated |

| Cell Cycle | Modulated |

| Apoptosis | Modulated |

Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for investigating the specific cellular mechanisms of Ethyl docosa-4,7,10,13,16,19-hexaenoate. A variety of cell lines are used to model different tissues and physiological systems.

Jurkat T cells: This human T lymphocyte cell line is extensively used to study the immunomodulatory effects of compounds. Research on DHA has shown that it can inhibit proliferation and induce apoptosis in Jurkat cells, making this cell line a valuable model for investigating the effects of its ethyl ester on T-cell function. nih.govnih.gov

Immortalized Mouse Colonocytes: While specific studies using these cells with Ethyl docosa-4,7,10,13,16,19-hexaenoate are not prevalent, they serve as a relevant model for studying effects on the intestinal epithelium.

Caco-2 cells: This human colorectal adenocarcinoma cell line is widely used as a model of the intestinal barrier. Studies have utilized Caco-2 cells to investigate the absorption, transport, and anti-inflammatory effects of DHA. nih.gov For example, research has explored how DHA affects chylomicron and VLDL synthesis and secretion in these cells. researchgate.net

3T3 fibroblasts: These cells are a standard model for studying adipocyte differentiation and function.

HepG2 cells: A human liver cancer cell line, HepG2 cells are used to study hepatic lipid metabolism and the cytotoxic effects of various compounds. Studies have shown that other fatty acid ethyl esters can induce apoptosis in HepG2 cells. nih.govnih.gov

Cardiomyocyte Cultures: Primary cultures of rat cardiomyocytes have been used to investigate the effects of DHA on gene expression related to cardiomyocyte differentiation, maturity, and intercellular connections. techscience.com

Flow Cytometry for Cell Subset and Activation Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. In the context of Ethyl docosa-4,7,10,13,16,19-hexaenoate research, it is applied to assess various cellular processes.

Apoptosis: By using specific fluorescent dyes, flow cytometry can quantify the percentage of apoptotic and necrotic cells. For instance, DHA has been shown to induce apoptosis in Jurkat leukemic cells, as measured by the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay analyzed by flow cytometry. nih.gov

Cell Cycle Analysis: This technique can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on DHA have demonstrated its ability to cause cell cycle arrest in various cancer cell lines, an effect that is quantifiable by flow cytometry. mdpi.comresearchgate.net

Cell Subset and Activation Analysis: In immunological studies, flow cytometry is used to identify different cell populations based on their surface markers and to assess their activation state. For example, in studies with EPA and DHA ethyl esters, flow cytometry was used to measure the surface expression of various markers on murine B-cells. nih.gov

The following table illustrates the application of flow cytometry in a study investigating the effects of DHA on the cell cycle of PaCa-44 pancreatic cancer cells. researchgate.net

| Treatment | G0-G1 Phase (%) | S + G2-M Phase (%) |

| Control | 55 | 45 |

| DHA (200 µM) | 70 | 30 |

Imaging Techniques for Membrane Dynamics and Cellular Localization

Imaging techniques are vital for visualizing the subcellular localization of Ethyl docosa-4,7,10,13,16,19-hexaenoate and its effects on cellular structures, particularly cell membranes.

While direct imaging of the ethyl ester within cells is challenging, its effects on membrane properties can be studied using various biophysical techniques. The incorporation of its parent compound, DHA, into membrane phospholipids (B1166683) has been shown to significantly alter membrane fluidity, phase behavior, and the formation of lipid domains. nih.govnih.gov Techniques such as fluorescence anisotropy and small-angle X-ray scattering (SAXS) have been used to measure these changes in model membranes. aminer.org

Magnetic Resonance Imaging (MRI) has been employed in clinical research to observe the broader physiological effects of DHA ethyl ester treatment. For example, MRI has provided evidence of improved myelination in patients with generalized peroxisomal disorders who were treated with DHA ethyl ester, suggesting a significant role of this fatty acid in the central nervous system. nih.gov

At the cellular level, inverted phase-contrast microscopy can be used to observe morphological changes in cells, such as cell shrinkage and membrane blebbing, which are indicative of apoptosis. researchgate.net

Preparation of Stock Solutions for Experimental Applications

The proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro experiments with Ethyl docosa-4,7,10,13,16,19-hexaenoate.

Due to its lipophilic nature, this compound is insoluble in aqueous culture media. Therefore, a suitable organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. emulatebio.com The general procedure involves dissolving a known weight of the compound in a specific volume of sterile DMSO to achieve a high concentration (e.g., 10-100 mM). This stock solution can then be stored at low temperatures, typically -20°C or -80°C, often protected from light to prevent degradation. medchemexpress.com

For cell culture experiments, the stock solution is diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is very low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. emulatebio.com In some applications, ethanol (B145695) has also been used as a solvent. nih.gov To prevent precipitation of the compound upon dilution, the stock solution is often added to the pre-warmed culture medium while gently vortexing. emulatebio.com

Investigation in Pre Clinical Research Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using specific cell lines have been instrumental in dissecting the molecular pathways modulated by Ethyl docosa-4,7,10,13,16,19-hexaenoate and its active form, DHA.

Research has demonstrated that Ethyl docosa-4,7,10,13,16,19-hexaenoate can modulate the function of various immune cells. In murine models of obesity, dietary supplementation with DHA ethyl ester has been shown to enhance B-cell activity. nih.govresearchgate.netnih.gov Specifically, it increased the frequency of certain B-cell subsets in the spleen and was associated with higher levels of natural serum IgM and cecal IgA. nih.govresearchgate.net When B-cells from these mice were stimulated with lipopolysaccharide (LPS) ex vivo, those from the DHA ethyl ester group showed enhanced cytokine production, with a notable increase in the anti-inflammatory cytokine IL-10. nih.govnih.gov Mechanistically, DHA was found to enhance the formation of ordered microdomains in the B-cell plasma membrane. nih.govnih.gov

The effects on T-lymphocytes have also been characterized. Studies using purified fatty acid ethyl esters, including DHA ethyl ester, have shown a direct modulatory effect on T-cells. nih.gov Dietary supplementation with DHA and eicosapentaenoic acid (EPA) suppressed mitogen-induced T-cell proliferation and was associated with reduced secretion of interleukin-2 (B1167480) (IL-2) and transcription of the IL-2 receptor alpha chain. nih.gov This suggests an interruption of the autocrine IL-2 activation pathway. nih.gov Furthermore, DHA has been shown to influence T-cell differentiation, with dendritic cells treated with DHA demonstrating a reduced capacity to stimulate T-cells and promoting a shift towards regulatory T-cell phenotypes. researchgate.net

Regarding macrophages, DHA treatment has been found to influence their polarization. It inhibits the pro-inflammatory M1 phenotype and promotes the anti-inflammatory M2 phenotype. e-century.us In LPS-stimulated macrophages, DHA decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov This anti-inflammatory effect is partly mediated through the regulation of transcription factors like NF-κB. nih.gov

Table 1: Effects of Ethyl Docosahexaenoate/DHA on Immune Cells

| Cell Type | Model | Key Findings | Reference(s) |

|---|---|---|---|

| B-lymphocytes | Murine obesity model | Enhanced frequency of specific B-cell subsets; Increased IgM and IgA; Increased IL-10 production upon stimulation. | nih.govresearchgate.netnih.gov |

| T-lymphocytes | Murine model | Suppressed mitogen-induced proliferation; Reduced IL-2 secretion and receptor expression. | nih.gov |

| Macrophages | In vitro (THP-1 cells) | Inhibited pro-inflammatory M1 polarization; Promoted anti-inflammatory M2 polarization; Decreased TNF-α and IL-6; Increased IL-10. | e-century.usmdpi.comnih.gov |

The impact of Ethyl docosa-4,7,10,13,16,19-hexaenoate and DHA on cancer cell lines has been a significant area of research. In colon cancer cell lines such as HCT116 and Caco-2, DHA has been shown to induce cytotoxicity and apoptosis. researchgate.netupol.czmdpi.com The mechanisms involve the modulation of key signaling pathways, including the inhibition of the PI3K/AKT pathway and the Wnt/β-catenin pathway. mdpi.com DHA treatment leads to increased cleavage of caspase-3 and PARP, hallmark indicators of apoptosis. mdpi.com Furthermore, studies have shown that fish oil concentrates containing DHA as an ethyl ester can suppress the growth of intestinal polyps in animal models. upol.cz

While specific studies on hepatocytes as a cancer cell line are less common for this specific compound, research on rat hepatocytes has investigated the effect of DHA on lipid metabolism. These studies show that DHA is readily incorporated into intracellular triglycerides, but its treatment leads to a greater accumulation of intracellular triglycerides compared to oleic acid, partly due to preferential retention. nih.gov

In the context of fibroblasts, DHA has been shown to regulate their activity and prevent fibrosis. mdpi.com It can abolish fibroblast activation and reduce the expression of adhesion markers. mdpi.com Mechanistically, DHA attenuates TGF-β1-induced signaling pathways that lead to fibroblast activation into myofibroblasts and subsequent extracellular matrix deposition. mdpi.com

Table 2: Effects of Ethyl Docosahexaenoate/DHA on Cancer and Other Cell Lines

| Cell Line Type | Specific Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Colon Cancer | HCT116, Caco-2 | Induced apoptosis and cytotoxicity; Inhibited PI3K/AKT and Wnt/β-catenin signaling pathways. | researchgate.netupol.czmdpi.com |

| Hepatocytes | Primary Rat Hepatocytes | Incorporated into intracellular triglycerides, leading to their accumulation. | nih.gov |

| Fibroblasts | N/A | Abolished activation; Reduced expression of adhesion markers; Attenuated pro-fibrotic signaling. | mdpi.com |

The influence of Ethyl docosa-4,7,10,13,16,19-hexaenoate and its metabolites on endothelial cells has been primarily studied in the context of angiogenesis. Metabolites of DHA, known as epoxydocosapentaenoic acids (EDPs), have been shown to inhibit angiogenesis both in vivo and in vitro. nih.govpnas.org In human umbilical vein endothelial cells (HUVECs), EDPs dramatically inhibit endothelial tube formation. nih.gov The mechanism involves the suppression of endothelial cell migration and protease production, which is dependent on VEGF receptor 2 signaling. nih.govpnas.org DHA itself has been found to impair endothelial wound healing, proliferation, and angiogenic sprout formation in retinal microvascular endothelial cells. arvojournals.org It achieves this by improving the balance of nitric oxide and superoxide (B77818) production and blunting the angiogenic signaling mediated by VEGF. arvojournals.org

The effects of Ethyl docosa-4,7,10,13,16,19-hexaenoate on neuronal and brain cells are complex, with evidence for both neuroprotective and potentially detrimental effects. DHA is a crucial component of neuronal membranes and is known to enhance synaptic activities. nih.gov It has been shown to exert neuroprotective effects in models of hypoxic-ischemic injury by attenuating brain necrosis and apoptosis. nih.gov These protective mechanisms include the upregulation of anti-apoptotic proteins and the maintenance of mitochondrial integrity. nih.gov In microglial cells, DHA and its metabolites have demonstrated anti-inflammatory and antioxidant activities. uic.edu

However, under certain conditions, the high degree of unsaturation in DHA makes it susceptible to lipid peroxidation. One study found that administration of DHA ethyl ester enhanced 6-hydroxydopamine-induced neuronal damage in the mouse striatum, a model relevant to Parkinson's disease. nih.gov This was associated with an increase in markers of lipid peroxidation, suggesting that excessive levels of DHA ethyl ester in the presence of oxidative stress could be harmful. nih.gov

Animal Model Research for Systemic and Organ-Specific Effects

In contrast, another study on insulin-resistant mice fed a high-fat diet found that DHA supplementation did have anti-obesity effects. rsc.org It was reported that at a 4% dietary concentration, DHA stimulated the "browning" of white adipose tissue and improved insulin (B600854) resistance and inflammatory infiltration, effects that were associated with the upregulation of PPARγ. rsc.org A study focusing on pure EPA ethyl esters in male mice on a high-fat diet found that it prevented obesity-induced hyperinsulinemia, hyperglycemia, and glucose intolerance. proquest.com These differing outcomes highlight that the effects of omega-3 fatty acid ethyl esters on metabolic dysregulation in animal models can be influenced by the specific fatty acid (DHA vs. EPA), the dosage, and the specific parameters of the animal model.

Table 3: Effects of Ethyl Docosahexaenoate/DHA in Murine Models of Metabolic Dysregulation

| Model | Key Findings | Reference(s) |

|---|---|---|